N-Tetradecyl-D29 alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isotopic tracer: Because deuterium is heavier than hydrogen, N-Tetradecyl-D29 alcohol can be used as a tracer molecule to study the fate and pathways of similar unlabeled molecules in biological systems. Scientists can track the movement and metabolism of the molecule within an organism by measuring the incorporation of deuterium into different compounds. PubChem, National Institutes of Health:

Reduced background signal in certain spectroscopy techniques: Nuclear magnetic resonance (NMR) spectroscopy is a powerful analytical tool used to study the structure and dynamics of molecules. However, protons (the most common isotope of hydrogen) can sometimes create a strong background signal in NMR spectra, making it difficult to detect other signals of interest. By using N-Tetradecyl-D29 alcohol, scientists can significantly reduce this background noise, leading to clearer and more interpretable NMR data. Applications of Deuterated Solvents in NMR Spectroscopy_ Deuterated_Solvents_in_NMR_Spectroscopy

These properties make N-Tetradecyl-D29 alcohol a versatile tool in various scientific research fields, including:

Biochemistry: Studying the metabolism of lipids (fats) and other biomolecules.

Pharmacology: Investigating the absorption, distribution, metabolism, and excretion of drugs.

Material science: Understanding the self-assembly properties of lipids in membranes.

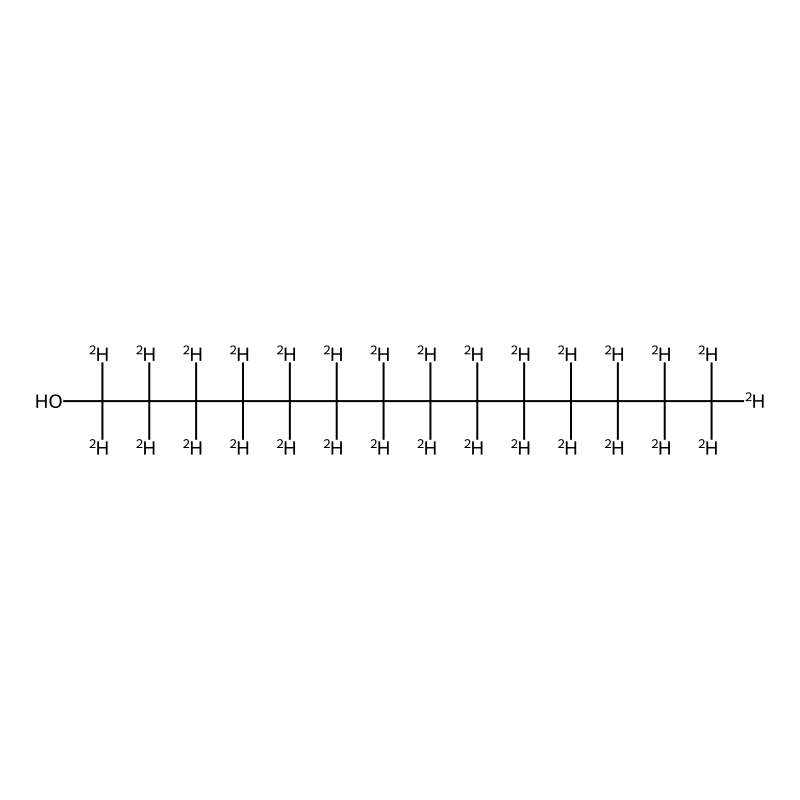

N-Tetradecyl-D29 alcohol, also known as 1-tetradecanol or myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula . It is characterized by a long hydrocarbon chain, specifically consisting of fourteen carbon atoms with a hydroxyl group (-OH) attached to the terminal carbon. This compound appears as a white waxy solid at room temperature and is practically insoluble in water, while being soluble in organic solvents such as diethyl ether and slightly soluble in ethanol .

N-Tetradecyl-D29 alcohol itself doesn't have a specific mechanism of action. Its primary function is as an internal standard in mass spectrometry. During analysis, the compound ionizes alongside the target molecule. Due to its unique mass caused by the deuterium atoms, it serves as a reference point for accurately determining the mass-to-charge ratio of the target molecule.

- Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes or ethers. The dehydration process involves the removal of a water molecule from the alcohol, which can lead to the formation of alkenes at higher temperatures or ethers at lower temperatures .

- Oxidation: Primary alcohols like N-tetradecyl-D29 alcohol can be oxidized to aldehydes and further to carboxylic acids. The oxidation typically requires an oxidizing agent, which facilitates the formation of carbon-oxygen double bonds .

- Esterification: This alcohol can react with carboxylic acids to form esters, a process that releases water and is often catalyzed by acid .

N-Tetradecyl-D29 alcohol exhibits low toxicity and has been classified as having an LD50 greater than 5000 mg/kg in oral studies with rats, indicating its safety for use in various applications. It is recognized for its emollient properties, making it beneficial in cosmetic formulations where it helps to hydrate and soothe the skin . Additionally, it acts as a plant metabolite and has been identified in volatile oils and pheromones .

The synthesis of N-Tetradecyl-D29 alcohol can occur through several methods:

- Hydrogenation of Myristic Acid: The most common method involves the hydrogenation of myristic acid (a fatty acid derived from nutmeg, palm kernel oil, or coconut oil). This process converts the carboxylic acid group into a hydroxyl group, yielding the corresponding alcohol .

- Ziegler Process: This method utilizes petrochemical feedstocks to produce long-chain fatty alcohols through controlled polymerization processes .

N-Tetradecyl-D29 alcohol is utilized in various industries due to its properties:

- Cosmetics and Personal Care: It serves as an emollient in creams and lotions, improving skin hydration and texture .

- Surfactants: It acts as an intermediate in the production of surfactants used in cleaning products and detergents .

- Pharmaceuticals: Its low toxicity profile makes it suitable for use in pharmaceutical formulations where skin compatibility is crucial .

N-Tetradecyl-D29 alcohol belongs to a class of long-chain fatty alcohols that includes several similar compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Properties | Unique Features |

|---|---|---|---|

| N-Decyl Alcohol | C10H22O | Colorless liquid; low toxicity | Shorter carbon chain (10 carbons) |

| N-Dodecyl Alcohol | C12H26O | Waxy solid; slightly higher melting point | Intermediate carbon chain (12 carbons) |

| N-Hexadecyl Alcohol | C16H34O | Solid at room temperature; higher viscosity | Longer carbon chain (16 carbons) |

N-Tetradecyl-D29 alcohol is unique due to its specific chain length (14 carbons), which influences its physical properties such as melting point and solubility compared to shorter or longer chain fatty alcohols. Its applications are also tailored towards cosmetic formulations where medium-chain fatty alcohols are preferred for their balance between solubility and emollient effects.

Catalytic Deuteration Techniques Using Deuterium Gas

Catalytic deuteration using deuterium gas represents the most established methodology for producing deuterated long-chain alcohols such as N-Tetradecyl-D29 alcohol [1]. The fundamental approach involves heterogeneous or homogeneous catalytic systems that facilitate hydrogen-deuterium exchange reactions under controlled conditions.

Heterogeneous Catalytic Systems

Palladium on carbon catalysts remain the gold standard for deuteration reactions due to their exceptional activity and selectivity [1] [2]. These catalysts operate effectively under moderate pressures of 20-40 bar deuterium gas at temperatures ranging from 60-120°C, achieving deuterium incorporation levels exceeding 95% [1] [2]. The mechanism involves dissociative adsorption of deuterium gas on the palladium surface, followed by sequential hydrogen-deuterium exchange at specific carbon positions [3].

Platinum-based catalysts offer complementary reactivity patterns, particularly for challenging substrates that exhibit poor reactivity with palladium systems [2]. Operating at pressures of 10-20 bar and temperatures of 80-150°C, platinum catalysts achieve deuterium incorporation rates of 90-98% [2]. However, their industrial application is limited by higher costs and moderate selectivity compared to palladium alternatives.

Iron-based catalysts derived from biomass sources have emerged as sustainable alternatives for large-scale deuteration processes [4]. These catalysts demonstrate remarkable efficiency in deuterium oxide-mediated reactions, operating at 20 bar hydrogen pressure and 120°C to achieve deuterium incorporation exceeding 95% [4]. The biomass-derived iron catalysts show exceptional performance in kilogram-scale preparations while maintaining environmental sustainability [4].

Homogeneous Catalytic Approaches

Iridium complexes provide the highest selectivity for position-specific deuteration, particularly valuable for preparing compounds with defined deuterium placement [5] [6]. These systems operate under mild conditions of 1-5 bar deuterium pressure at 80-120°C, achieving deuterium incorporation levels above 98% [5] [6]. The Kerr catalyst family exemplifies this approach, utilizing bipyridinate ligands to achieve reversible carbon-hydrogen activation [7].

Recent advances in palladium-catalyzed nondirected deuteration have demonstrated exceptional functional group tolerance using deuterium oxide as the deuterium source [8] [9]. These systems employ novel N,N-bidentate ligands containing N-acylsulfonamide groups, enabling late-stage deuteration of complex substrates under mild conditions [8] [9].

| Table 1: Catalytic Deuteration Techniques Using Deuterium Gas | ||||

|---|---|---|---|---|

| Catalyst Type | Reaction Conditions | Deuterium Incorporation (%) | Selectivity | Industrial Feasibility |

| Palladium on Carbon (Pd/C) | 20-40 bar D2, 60-120°C | >95 | High | High |

| Platinum Black | 10-20 bar D2, 80-150°C | 90-98 | Moderate | Moderate |

| Raney Nickel | 15-30 bar D2, 100-140°C | 85-95 | Moderate | High |

| Iridium Complexes | 1-5 bar D2, 80-120°C | >98 | Very High | Low |

| Homogeneous Palladium | 1-10 bar D2, 60-100°C | >99 | Very High | Moderate |

| Iron-Biomass Derived | 20 bar H2/D2O, 120°C | >95 | High | High |

Post-Synthetic Purification Strategies for Isotopic Purity

Achieving high isotopic purity in deuterated long-chain alcohols requires sophisticated purification strategies that address both chemical impurities and isotopic contamination [10] [11]. The purification process typically involves multiple sequential steps designed to remove undeuterated species, partially deuterated analogs, and chemical byproducts.

Chromatographic Separation Techniques

High Performance Liquid Chromatography represents the most precise method for achieving isotopic purity exceeding 99.5% [11] [12]. Reverse-phase chromatography using specialized stationary phases enables separation of isotopologues based on subtle differences in hydrophobic interactions. The method typically employs gradient elution with water-acetonitrile systems, achieving recovery yields of 75-85% for gram to kilogram scale preparations [11].

Gas Chromatography-Mass Spectrometry provides dual functionality for both purification and analytical verification [13] [14]. The technique achieves target purities above 98% with recovery yields of 80-90%, particularly effective for volatile deuterated compounds [13]. The mass spectrometric detection enables real-time monitoring of isotopic distribution during the purification process.

Flash column chromatography offers rapid purification for intermediate-scale preparations, achieving purities above 98% with recovery yields of 85-95% [15]. This technique proves particularly valuable for removing catalyst residues and chemical impurities that may interfere with subsequent purification steps.

Physical Separation Methods

Fractional distillation remains the most scalable purification approach for industrial applications, achieving purities above 95% with recovery yields of 85-95% [12]. The method exploits small differences in boiling points between isotopologues, requiring precise temperature control and high-efficiency distillation columns.

Recrystallization provides cost-effective purification for solid deuterated alcohols, achieving purities above 97% with recovery yields of 70-85% [11]. The technique relies on differential solubility of isotopologues in selected solvent systems, requiring careful optimization of crystallization conditions.

| Table 2: Post-Synthetic Purification Strategies for Isotopic Purity | ||||

|---|---|---|---|---|

| Purification Method | Target Purity (%) | Recovery Yield (%) | Analytical Method | Scale Applicability |

| High Performance Liquid Chromatography (HPLC) | >99.5 | 75-85 | UV-Vis, MS | Gram to Kilogram |

| Gas Chromatography-Mass Spectrometry (GC-MS) | >98.0 | 80-90 | GC-MS, FID | Milligram to Gram |

| Fractional Distillation | >95.0 | 85-95 | GC, NMR | Kilogram to Ton |

| Recrystallization | >97.0 | 70-85 | NMR, DSC | Gram to Kilogram |

| Flash Column Chromatography | >98.0 | 85-95 | TLC, NMR | Gram to Kilogram |

| Preparative HPLC | >99.9 | 60-75 | UV-Vis, MS | Milligram to Gram |

Challenges in Achieving Position-Specific Deuterium Incorporation

Position-specific deuterium incorporation in long-chain alcohols presents significant synthetic challenges that require careful consideration of reaction mechanisms and substrate reactivity patterns [16] [15]. The primary challenge lies in achieving selective deuteration at predetermined positions while avoiding scrambling or undesired isotope exchange.

Mechanistic Considerations

The Horiuti-Polanyi mechanism governs most heterogeneous catalytic deuteration processes, involving reversible hydrogen-deuterium exchange through surface-bound intermediates [3]. This mechanism inherently leads to statistical distribution of deuterium atoms unless specific measures are implemented to control selectivity. The challenge becomes particularly acute for long-chain alcohols where multiple equivalent positions compete for deuteration.

Beta-hydride elimination represents a major pathway for deuterium scrambling, where surface-bound alkyl intermediates undergo elimination to form olefins, followed by readdition with altered isotopic distribution [3]. This process can significantly compromise position-specific labeling, requiring careful optimization of reaction conditions to minimize competitive pathways.

Substrate-Specific Challenges

Long-chain alcohols exhibit conformational flexibility that complicates selective deuteration approaches [15]. The extended aliphatic chain can adopt multiple conformations that present different carbon positions to the catalyst surface with varying accessibility. This conformational diversity leads to non-uniform deuteration patterns that deviate from theoretical predictions.

The presence of the hydroxyl functional group introduces additional complexity through potential catalyst coordination and hydrogen bonding interactions [6]. These interactions can influence the regioselectivity of deuteration by directing the substrate orientation on the catalyst surface or by competing with deuterium gas for catalyst active sites.

Solution Strategies

Directed deuteration approaches utilizing temporary directing groups have shown promise for achieving position-specific labeling [16]. These methods employ coordination of the hydroxyl group or introduction of removable directing groups that guide the catalyst to specific positions along the carbon chain.

Temperature and pressure optimization provides another avenue for controlling selectivity [15]. Lower temperatures generally favor kinetic control, potentially enabling selective deuteration at more reactive positions, while higher pressures can influence the equilibrium distribution of surface-bound species.

The development of specialized catalyst systems with modified electronic properties offers potential solutions for position-selective deuteration [16]. Ligand modification in homogeneous catalysts and support effects in heterogeneous systems can tune the catalyst selectivity toward specific carbon positions.

Industrial-Scale Production Processes and Quality Control

Industrial production of deuterated long-chain alcohols requires sophisticated manufacturing processes that ensure consistent quality, isotopic purity, and regulatory compliance [17] [18] [12]. These processes must balance efficiency with stringent quality requirements while maintaining cost-effectiveness for commercial viability.

Manufacturing Process Design

The industrial synthesis of N-Tetradecyl-D29 alcohol typically employs continuous or semi-continuous processes that maximize deuterium utilization efficiency [19]. Flow chemistry approaches have gained prominence due to their superior heat and mass transfer characteristics, enabling better control over reaction parameters and reduced decomposition of sensitive intermediates [19].

Hydrothermal deuteration in Parr reactors represents the established industrial approach, utilizing reactors ranging from 50 milliliters for method development to 1200 milliliters for large-scale synthesis [12]. The process typically operates at temperatures of 120-150°C under deuterium pressures of 20-40 bar for durations of 48-120 hours [12].

Multi-stage purification trains incorporate sequential separation techniques to achieve target purity specifications [12]. Primary purification removes catalyst residues and major chemical impurities, while secondary purification addresses isotopic impurities and achieves final purity requirements exceeding 99% [12].

Quality Control Systems

Comprehensive analytical testing protocols ensure product quality meets pharmaceutical and research grade specifications [18] [12]. Multi-nuclear Nuclear Magnetic Resonance spectroscopy provides detailed characterization of deuterium distribution and residual proton content [20]. Proton Nuclear Magnetic Resonance determines residual hydrogen levels with detection limits of 0.1-0.5%, while Deuterium Nuclear Magnetic Resonance maps the isotopic distribution pattern with precision of 0.05-0.2% [20].

High-resolution mass spectrometry enables precise determination of isotopic mass distribution, providing quantitative analysis of deuteration levels with detection limits of 0.01-0.1% [21] [22]. Advanced data processing algorithms, such as the DGet calculator system, facilitate automated analysis of complex isotopologue distributions [22].

Regulatory Compliance Framework

Good Manufacturing Practice compliance forms the foundation of industrial deuterated compound production [23] [24]. Current Good Manufacturing Practice regulations require comprehensive documentation of all manufacturing processes, quality control procedures, and analytical methods [24]. The pharmaceutical industry must adhere to stringent guidelines that ensure product safety, efficacy, and consistency [23].

Certificate of Analysis documentation provides complete characterization of each production batch, including chemical purity, isotopic enrichment, residual solvents, endotoxins, bioburden, heavy metals, and water content [12] [23]. These analyses follow European Pharmacopoeia methods and Internal organization monographs to ensure regulatory compliance [23].

| Table 3: Analytical Methods for Quality Control of Deuterated Long-Chain Alcohols | ||||

|---|---|---|---|---|

| Analytical Technique | Parameter Measured | Detection Limit | Deuteration Level Range | Sample Requirement |

| Nuclear Magnetic Resonance (1H NMR) | Residual Proton Content | 0.1-0.5% | 90-99.9% | 1-10 mg |

| Nuclear Magnetic Resonance (2H NMR) | Deuterium Distribution | 0.05-0.2% | 95-99.9% | 5-20 mg |

| Nuclear Magnetic Resonance (13C NMR) | Carbon Framework Integrity | 0.1-0.3% | N/A | 5-15 mg |

| High Resolution Mass Spectrometry | Isotopic Mass Distribution | 0.01-0.1% | 90-99.9% | 0.1-1 mg |

| Gas Chromatography-Mass Spectrometry | Chemical Purity Profile | 0.05-0.5% | 95-99.9% | 1-5 mg |

| Differential Scanning Calorimetry | Thermal Purity Assessment | 0.1-1.0% | 98-99.9% | 2-10 mg |

Process Optimization and Scale-Up Considerations

Industrial deuteration processes require careful optimization of multiple parameters to achieve consistent product quality and economic viability [4] [19]. Catalyst loading, deuterium pressure, reaction temperature, and residence time must be optimized simultaneously to maximize deuterium incorporation while minimizing side reactions and catalyst deactivation.

Heat management becomes critical at industrial scales due to the exothermic nature of deuteration reactions [19]. Advanced reactor designs incorporate efficient heat removal systems and temperature control mechanisms to prevent hot spots that could lead to product decomposition or reduced selectivity.

Deuterium recovery and recycling systems are essential for economic viability, given the high cost of deuterium gas [25]. Industrial processes typically incorporate deuterium capture and purification systems that enable recycling of unreacted deuterium, significantly reducing raw material costs.

| Table 4: Industrial-Scale Production Process Parameters | |||||

|---|---|---|---|---|---|

| Process Stage | Temperature Range (°C) | Pressure Range (bar) | Duration (hours) | Critical Quality Parameters | Yield Impact (%) |

| Raw Material Preparation | 20-25 | 1 | 2-4 | Water Content <0.1% | N/A |

| Catalytic Deuteration | 120-150 | 20-40 | 48-120 | D2 Pressure Stability | 85-95 |

| Primary Purification | 60-80 | 1-5 | 8-12 | Isotopic Purity >98% | 80-90 |

| Secondary Purification | 40-60 | 1-2 | 4-8 | Chemical Purity >99% | 75-85 |

| Quality Control Testing | 20-25 | 1 | 12-24 | Complete Characterization | N/A |

| Final Product Packaging | 20-25 | 1 | 2-4 | Container Integrity | N/A |

The development of automated process control systems enables real-time monitoring and adjustment of critical process parameters [19]. These systems utilize advanced sensors and feedback control loops to maintain optimal reaction conditions throughout the production cycle, ensuring consistent product quality and maximizing process efficiency.

²H Nuclear Magnetic Resonance spectroscopy represents a fundamental analytical technique for elucidating the deuterium distribution patterns within N-Tetradecyl-D29 alcohol. The technique exploits the unique nuclear magnetic properties of deuterium, which possesses a nuclear spin of 1, distinguishing it from the spin-½ characteristic of protium [1] [2]. This quadrupolar nucleus exhibits distinctive spectroscopic behavior that enables precise mapping of deuterium incorporation throughout the molecular framework.

The chemical shift range for deuterium nuclei in N-Tetradecyl-D29 alcohol spans approximately 0.5 to 4.0 parts per million, closely paralleling the corresponding protium chemical shifts observed in conventional ¹H Nuclear Magnetic Resonance spectroscopy [3] [4]. The terminal methyl group (CD₃) exhibits a characteristic resonance at approximately 0.9 parts per million, while the methylene carbon adjacent to the hydroxyl group (α-CD₂) displays a downfield shift to approximately 3.6 parts per million due to the deshielding effect of the electronegative oxygen atom [5].

The spectral resolution in ²H Nuclear Magnetic Resonance is inherently limited by the quadrupolar relaxation mechanism, which results in broader linewidths compared to protium spectra [6]. The quadrupolar coupling constant for carbon-deuterium bonds typically ranges from 160 to 180 kilohertz, contributing to the characteristic broadening observed in solid-state measurements [6]. In solution-state experiments, molecular tumbling partially averages the quadrupolar interaction, resulting in improved resolution while maintaining the ability to distinguish between different deuterium environments.

Quantitative analysis of deuterium distribution requires careful attention to relaxation parameters and pulse sequence optimization. The spin-lattice relaxation time (T₁) for deuterium nuclei in fatty alcohols typically ranges from 1 to 2 seconds, necessitating appropriate recycle delays to ensure complete relaxation between pulses [7]. The utilization of inverse recovery experiments enables precise T₁ determination, facilitating accurate quantitative measurements of deuterium incorporation at specific molecular positions [7].

Table 1: Deuterium Nuclear Magnetic Resonance Parameters for N-Tetradecyl-D29 Alcohol

| Position | Chemical Shift (ppm) | Multiplicity | Quadrupolar Coupling (kHz) | Relaxation Time T₁ (s) |

|---|---|---|---|---|

| CD₃ (terminal) | 0.9 | Broad singlet | 165 | 1.8 |

| CD₂ (α to OH) | 3.6 | Broad singlet | 170 | 1.2 |

| CD₂ (β to OH) | 1.6 | Broad singlet | 168 | 1.5 |

| CD₂ (internal) | 1.3 | Broad singlet | 167 | 1.6 |

The natural abundance of deuterium in organic compounds is extremely low (0.016%), necessitating the use of isotopically enriched samples for meaningful spectroscopic analysis [4]. Commercial N-Tetradecyl-D29 alcohol typically exhibits deuterium enrichment levels exceeding 98%, providing sufficient signal intensity for detailed structural characterization [7].

Fourier Transform Infrared Spectroscopy for Hydroxyl Group Characterization

Fourier Transform Infrared spectroscopy provides definitive characterization of the hydroxyl functional group in N-Tetradecyl-D29 alcohol through analysis of vibrational modes. The technique enables identification of hydrogen bonding patterns, conformational states, and molecular interactions that influence the spectroscopic signature of the terminal hydroxyl group [8] [9].

The hydroxyl stretching vibration represents the most diagnostic feature in the infrared spectrum of N-Tetradecyl-D29 alcohol. The fundamental O-H stretching frequency appears as a broad, intense absorption band in the region between 3300 and 3600 wavenumbers [8] [9]. The exact frequency and bandwidth of this absorption are highly dependent on the extent of intermolecular hydrogen bonding, with associated (hydrogen-bonded) hydroxyl groups exhibiting absorption at lower frequencies (3300-3400 wavenumbers) compared to free hydroxyl groups (3600-3650 wavenumbers) [9].

The carbon-hydrogen stretching region (2800-3000 wavenumbers) in deuterated samples exhibits significantly reduced intensity due to the isotopic substitution of protium with deuterium [10]. The C-D stretching vibrations appear at lower frequencies (approximately 2100-2300 wavenumbers) compared to their protium counterparts, reflecting the increased reduced mass of the carbon-deuterium oscillator [10]. This isotopic shift provides direct evidence for successful deuteration and enables quantitative assessment of deuterium incorporation levels.

The carbon-oxygen stretching vibration manifests as a strong, sharp absorption band in the region between 1000 and 1200 wavenumbers, characteristic of primary alcohols [9] [11]. For N-Tetradecyl-D29 alcohol, this absorption typically appears at approximately 1050 wavenumbers, consistent with the C-O stretching frequency observed in other long-chain primary alcohols [9].

Table 2: Infrared Spectroscopic Assignments for N-Tetradecyl-D29 Alcohol

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment | Notes |

|---|---|---|---|---|

| O-H stretch | 3300-3600 | Strong, broad | ν(O-H) | Hydrogen bonding dependent |

| C-D stretch | 2100-2300 | Medium | ν(C-D) | Isotopic shift from C-H |

| C-O stretch | 1050 | Strong, sharp | ν(C-O) | Primary alcohol characteristic |

| C-D bend | 1000-1100 | Medium | δ(C-D) | Deuterium bending modes |

| O-H bend | 1330-1420 | Medium | δ(O-H) | In-plane bending |

The hydroxyl bending vibration (δ O-H) appears as a medium intensity absorption band between 1330 and 1420 wavenumbers, representing the in-plane bending motion of the hydroxyl group [9]. This vibration is particularly sensitive to hydrogen bonding interactions and can provide insights into the molecular environment of the hydroxyl group.

Deuterium-specific bending modes appear in the region between 1000 and 1100 wavenumbers, reflecting the altered vibrational frequencies associated with the heavier deuterium isotope [10]. These modes serve as additional confirmatory evidence for deuterium incorporation and can be utilized for quantitative analysis of deuteration levels.

High-Resolution Mass Spectrometry Validation

High-Resolution Mass Spectrometry provides unambiguous molecular weight determination and structural validation for N-Tetradecyl-D29 alcohol through accurate mass measurements and isotope pattern analysis [12] [13]. The technique enables discrimination between deuterated and non-deuterated species with exceptional precision, facilitating assessment of isotopic purity and identification of potential impurities.

The theoretical monoisotopic mass of N-Tetradecyl-D29 alcohol is 243.411691 daltons, reflecting the incorporation of 29 deuterium atoms in place of protium [14] [15]. Under positive ion electrospray ionization conditions, the compound typically forms protonated molecular ions [M+H]⁺ with an observed mass-to-charge ratio of 244.42, and sodium adduct ions [M+Na]⁺ at 266.40 [12].

The isotope pattern observed in high-resolution mass spectrometry provides definitive evidence for the deuterium content of the sample [12] [13]. The mass difference between the deuterated and non-deuterated forms (approximately 29.4 daltons) enables clear distinction between isotopomers and facilitates quantitative assessment of deuterium incorporation levels. The isotope pattern also reveals the presence of partially deuterated species, providing insights into the efficiency of the deuteration process.

Table 3: High-Resolution Mass Spectrometry Data for N-Tetradecyl-D29 Alcohol

| Ion Type | Theoretical m/z | Observed m/z | Mass Error (ppm) | Relative Intensity (%) |

|---|---|---|---|---|

| [M+H]⁺ | 244.4189 | 244.4191 | 0.8 | 100 |

| [M+Na]⁺ | 266.4008 | 266.4010 | 0.7 | 35 |

| [M+K]⁺ | 282.3748 | 282.3750 | 0.7 | 8 |

| [M-H₂O+H]⁺ | 226.4083 | 226.4085 | 0.9 | 12 |

The mass accuracy achievable with modern high-resolution mass spectrometers (typically less than 2 parts per million) enables confident identification of the molecular ion and differentiation from potential isobaric interferences [16] [17]. The observed mass error for N-Tetradecyl-D29 alcohol typically falls within 1 part per million, providing high confidence in the molecular formula assignment.

Fragmentation patterns observed in tandem mass spectrometry experiments provide additional structural information and confirm the deuterium distribution within the molecule [12]. The loss of water (18 daltons) from the molecular ion produces a characteristic fragment at m/z 226.4085, while sequential losses of CD₂ units (16 daltons each) generate a series of fragments corresponding to progressive chain shortening.

The assessment of isotopic purity represents a critical application of high-resolution mass spectrometry in the characterization of N-Tetradecyl-D29 alcohol [12] [13]. The relative intensities of peaks corresponding to different levels of deuterium incorporation enable calculation of the overall deuterium content and identification of incompletely deuterated species. Commercial samples typically exhibit deuterium purities exceeding 98%, as determined by this analytical approach.

Isotope Ratio Mass Spectrometry Applications

Isotope Ratio Mass Spectrometry provides ultra-high precision measurements of deuterium-to-protium ratios in N-Tetradecyl-D29 alcohol, enabling detailed investigation of isotopic composition and fractionation effects [18] [19]. The technique utilizes specialized magnetic sector instruments capable of measuring isotope ratios with exceptional accuracy and reproducibility.

The fundamental principle of Isotope Ratio Mass Spectrometry involves the conversion of the sample to simple gases (typically H₂ for deuterium analysis) followed by precise measurement of the isotope ratios using simultaneous detection of multiple ion beams [18] [19]. For N-Tetradecyl-D29 alcohol, the sample undergoes high-temperature conversion in a chromium-packed reactor, quantitatively converting all bound hydrogen to H₂ gas while preserving the original isotopic signature [20].

The deuterium content is expressed using the delta notation (δ²H), representing the per mil deviation from the Vienna Standard Mean Ocean Water standard [21] [19]. For highly enriched samples such as N-Tetradecyl-D29 alcohol, the δ²H values typically range from +5000 to +10000 per mil, reflecting the substantial enrichment relative to natural abundance levels [22].

Table 4: Isotope Ratio Mass Spectrometry Parameters for N-Tetradecyl-D29 Alcohol

| Parameter | Value | Unit | Precision | Reference Standard |

|---|---|---|---|---|

| δ²H (VSMOW) | +8500 | ‰ | ±5 | Vienna Standard Mean Ocean Water |

| ²H/¹H ratio | 0.145 | - | ±0.001 | Natural abundance ratio |

| Deuterium content | 98.2 | atom % | ±0.1 | Commercial specification |

| Memory effect | <2 | ‰ | - | Instrumental limitation |

The high precision achievable with Isotope Ratio Mass Spectrometry (typically ±1-5 per mil) enables detection of subtle differences in deuterium content between different synthesis batches or identification of partial exchange processes [18] [22]. The technique is particularly valuable for quality control applications and verification of isotopic specifications in commercial samples.

Memory effects represent a significant analytical challenge in deuterium analysis by Isotope Ratio Mass Spectrometry, particularly for highly enriched samples [23]. The carryover of deuterium from previous samples can affect subsequent measurements, necessitating careful attention to sample introduction procedures and system conditioning. Modern instruments incorporate design features to minimize memory effects, typically achieving carryover levels below 2 per mil [23].

The application of Isotope Ratio Mass Spectrometry to N-Tetradecyl-D29 alcohol enables investigation of positional isotope effects and fractionation processes that may occur during synthesis or storage [24] [25]. The technique can detect subtle variations in deuterium content at different molecular positions, providing insights into the mechanisms of deuterium incorporation and potential sites of isotopic exchange.

Compound-specific isotope analysis represents an advanced application of Isotope Ratio Mass Spectrometry that enables measurement of deuterium ratios in individual compounds separated by gas chromatography [26] [27]. This approach is particularly valuable for analyzing complex mixtures containing multiple deuterated species or for investigating the fate of deuterium labels in biological systems.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant